

Check Availability & Pricing

Preliminary Toxicity Profile of Mangostin Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mangostin	
Cat. No.:	B1666899	Get Quote

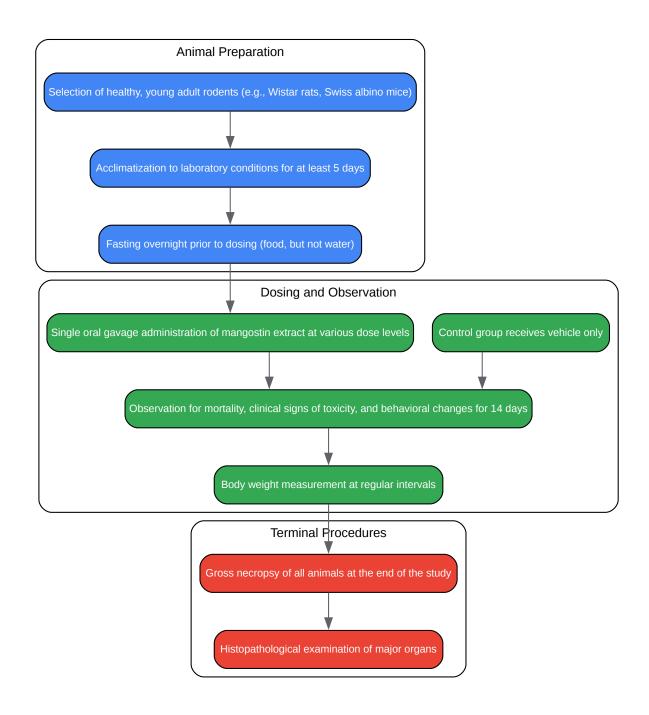
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on **mangostin** extracts, derived from the pericarp of Garcinia mangostana. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of **mangostin** and its derivatives for potential therapeutic applications. The data is compiled from various preclinical in vivo and in vitro studies, with a focus on acute, sub-acute, chronic, and cellular toxicity.

Executive Summary

Mangosteen (Garcinia mangostana Linn.) pericarp is a rich source of xanthones, with α -mangostin being the most abundant and pharmacologically active constituent.[1][2] Extensive research has been conducted to evaluate the safety of mangostin extracts. In general, oral administration of mangosteen pericarp extracts is considered to have low toxicity. Acute toxicity studies in rodents have established high LD50 values, often exceeding 2000 mg/kg body weight, classifying the extracts as non-toxic or having a wide margin of safety.[1][3][4] Subacute and chronic toxicity studies have further supported the safety of these extracts, with No-Observed-Adverse-Effect Levels (NOAELs) identified at significant dosages. However, some studies have indicated potential dose-dependent effects on liver and kidney function at very high concentrations, particularly in longer-term studies. In vitro cytotoxicity studies have demonstrated that certain xanthones, including α -mangostin, exhibit cytotoxic effects against

various cancer cell lines, suggesting their potential as anti-cancer agents. This guide will delve into the experimental details and quantitative data from these pivotal toxicity studies.


In Vivo General Toxicity Studies Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The 50% lethal dose (LD50) is a key parameter derived from these studies.

Experimental Protocol: Acute Oral Toxicity (General)

A generalized experimental workflow for acute oral toxicity studies based on OECD guideline 420 is depicted below.

Click to download full resolution via product page

Caption: Generalized workflow for an acute oral toxicity study.

Data Summary: Acute Oral Toxicity of Mangostin Extracts

Extract Type	Animal Model	LD50 (mg/kg BW)	Key Findings	Reference
Crude Methanolic Extract (25.19% α-mangostin)	Female BALB/c mice	1,000	Approximate lethal dose.	
Hydroethanolic Extract	Swiss albino mice	> 5,000	No signs of toxicity or mortality observed.	
Water Extract	Sprague Dawley rats	> 2,000	No lethality or abnormal behavior.	_
Ethanolic Extract (containing 11.45% mangostin)	Rats	> 5,000	No toxic effects reported.	_
Mangosteen Peel Extract	Balb/C mice	6174.147	Classified as "Practically Not Toxic".	_
α-mangostin-rich extract	Mice	> 1250	No mortality or behavioral changes.	_
Ethyl acetate fraction	Sprague-Dawley rats	> 15,480	No clinical signs of toxicity.	

Sub-acute and Sub-chronic Toxicity

These studies involve repeated daily dosing of a substance over a period of 28 days (sub-acute) or 90 days (sub-chronic) to evaluate the potential for cumulative toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is a critical endpoint from these studies.

Experimental Protocol: Sub-chronic Oral Toxicity (General)

A typical 90-day sub-chronic oral toxicity study protocol is outlined below.

Methodology:

- Test Animals: Wistar rats (male and female).
- Groups: Typically a control group and at least three dose groups (low, mid, high).
- Administration: Daily oral gavage of the **mangostin** extract for 90 consecutive days.
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity and behavioral changes.
 - Body Weight and Food/Water Consumption: Measured weekly.
 - Hematology and Clinical Chemistry: Blood samples collected at specified intervals (e.g., day 45 and day 90) to analyze parameters such as red and white blood cell counts, hemoglobin, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
 - Urinalysis: Conducted at the end of the study.
 - Organ Weights and Histopathology: At termination, major organs are weighed and examined for gross and microscopic changes.

Data Summary: Sub-acute and Sub-chronic Toxicity of Mangostin Extracts

Extract Type	Animal Model	Duration	NOAEL (mg/kg BW/day)	Key Findings	Reference
Hydroethanoli c Extract	Wistar rats	12 weeks	> 1,200	No significant dose-related adverse effects.	
Water Extract	Sprague Dawley rats	3 months	< 100	Slight effects on the kidneys at 100 mg/kg.	
Ethanolic Extract	Wistar rats	6 months	-	Dose- dependent effects on liver and kidney at higher doses (≥ 500 mg/kg).	
α-mangostin	Wistar rats	28 days	≤ 1250	No significant toxicity.	
Chitosan- alginate coated microparticle of Garcinia mangostana Linn extract	BALB/c mice	14 days	> 2,000	No significant changes in SGOT, SGPT, or weight gain.	
Ethanolic Extract	Wistar rats	28 days	-	Increased urea levels in female rats at 250 mg/kg and 500 mg/kg.	

Chronic Toxicity

Chronic toxicity studies extend over a longer period, often 6 months or more, to assess the long-term effects of a substance.

Experimental Protocol: Chronic Oral Toxicity

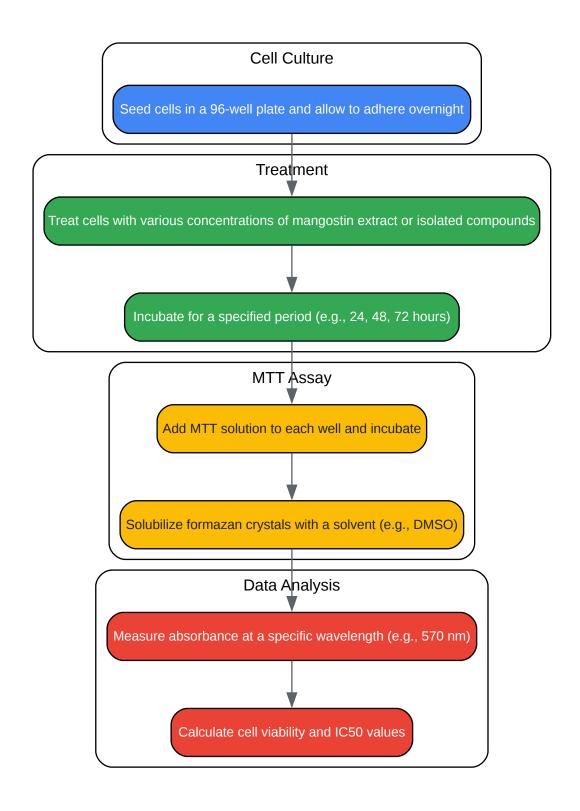
A representative chronic toxicity study is described below.

Methodology:

- · Test Animals: Wistar rats.
- Groups: Control group and multiple dose groups, including a satellite group for reversibility assessment.
- Administration: Daily oral administration of the extract for 6 months.
- Parameters Monitored: Similar to sub-chronic studies, with an extended observation period.
 The satellite group is observed for a period after cessation of treatment to see if any effects are reversible.

Data Summary: Chronic Toxicity of Mangostin Extract

Extract Type	Animal Model	Duration	Doses (mg/kg/day)	Key Findings	Reference
95% Ethanolic Extract	Wistar rats	6 months	10, 100, 500, 1000	Higher doses (≥ 500 mg/kg) led to increased ALT, AST, BUN, and creatinine levels, and lower body weights. Histopatholog ical examination revealed centrilobular hydropic degeneration in the livers of the satellite group.	


In Vitro Cytotoxicity Studies

Cytotoxicity studies are conducted in cell culture to determine the toxic effects of a substance on cells. These studies are crucial for preliminary screening of potential anti-cancer agents.

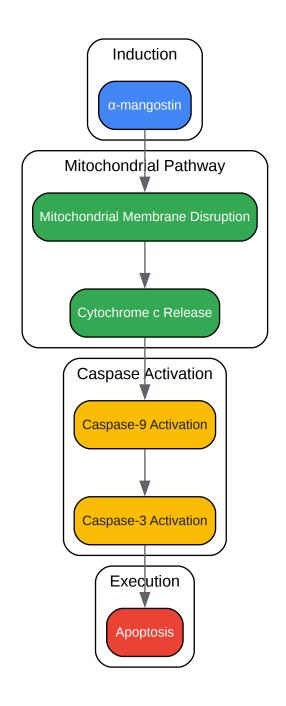
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Click to download full resolution via product page

Caption: A typical workflow for an MTT cytotoxicity assay.

Data Summary: Cytotoxicity of Mangostin Xanthones



Compound	Cell Line	IC50 / ED50	Key Findings	Reference
α-mangostin	Human melanoma SK- MEL-28	-	Induced 59.6% early apoptosis at 7.5 µg/ml.	
α-mangostin, β-mangostin, garcinone D, 9-hydroxycalabaxa nthone, 8-deoxygartanin	HT-29 human colon cancer	1.7 - 9.1 μΜ	Exhibited significant cytotoxic activity.	-
α-mangostin	Squamous cell carcinoma (SCC- 15)	Significant viability reduction at 7.5 µM	Concentration- and cell-type- dependent effects.	_
α-mangostin	Ovarian cancer (OVACAR-3)	Dose- and time- dependent suppression of proliferation	Induced apoptosis and affected mitochondrial membrane potential.	
α-mangostin	C6 glioma cells	6.57 ± 0.199 μg/mL	Induced DNA damage and altered mitochondrial function.	_

Signaling Pathways in Cytotoxicity

Studies have indicated that the cytotoxic effects of α -mangostin, particularly in cancer cells, are mediated through the induction of apoptosis via the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the activation of caspases.

Click to download full resolution via product page

Caption: Simplified signaling pathway of α -mangostin-induced apoptosis.

Conclusion

The preliminary toxicity studies of **mangostin** extracts suggest a favorable safety profile for oral administration, particularly in acute and short-term studies. The high LD50 values and significant NOAELs indicate a low potential for acute toxicity. However, long-term, high-dose

administration may warrant caution, with potential effects on the liver and kidneys. The cytotoxic properties of **mangostin** xanthones against various cancer cell lines in vitro are promising and suggest a need for further investigation into their mechanisms of action and potential as therapeutic agents. This guide provides a foundational understanding of the toxicity profile of **mangostin** extracts to aid in the design of future preclinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. General toxicity studies of alpha mangostin from Garcinia mangostana: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. repository.ub.ac.id [repository.ub.ac.id]
- To cite this document: BenchChem. [Preliminary Toxicity Profile of Mangostin Extracts: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1666899#preliminary-toxicity-studies-of-mangostin-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com